3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Description
Properties
IUPAC Name |
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-2-11-8-6(10)4-12-7(5)8/h1-2,4,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMAQTZRTCYBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238053 | |
| Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-38-0 | |
| Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 3-Amino-7-Cyano-4-Azaindole are protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division.
Mode of Action
3-Amino-7-Cyano-4-Azaindole interacts with its protein kinase targets by binding to their active sites. This binding inhibits the kinase’s activity, preventing the phosphorylation of other proteins and thus disrupting the signal transduction pathways within the cell.
Biochemical Pathways
The inhibition of protein kinases by 3-Amino-7-Cyano-4-Azaindole affects multiple biochemical pathways. For instance, it can inhibit the p38 MAP kinase pathway, which plays a role in cellular responses to stress and inflammation. By inhibiting this pathway, 3-Amino-7-Cyano-4-Azaindole can potentially modulate inflammatory responses and other stress-related cellular processes.
Pharmacokinetics
The pharmacokinetic properties of 3-Amino-7-Cyano-4-Azaindole, including its absorption, distribution, metabolism, and excretion (ADME), can be finely tuned using the azaindole core. This allows for the optimization of the compound’s bioavailability, ensuring that it can reach its protein kinase targets in sufficient concentrations to exert its inhibitory effects.
Result of Action
The molecular and cellular effects of 3-Amino-7-Cyano-4-Azaindole’s action primarily involve the disruption of signal transduction pathways due to its inhibition of protein kinases. This can lead to a variety of cellular responses, including changes in cell division, inflammation, and stress responses.
Action Environment
The action, efficacy, and stability of 3-Amino-7-Cyano-4-Azaindole can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the pH and temperature of its environment. Additionally, its stability may be influenced by the presence of other substances in its environment.
Biochemical Analysis
Biochemical Properties
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with various enzymes, including kinases and proteases, by binding to their active sites and inhibiting their activity. For example, this compound has been found to inhibit the activity of fibroblast growth factor receptors, which are involved in cell proliferation and differentiation. The interaction between this compound and these enzymes is primarily mediated through hydrogen bonding and hydrophobic interactions, leading to the stabilization of the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by blocking the fibroblast growth factor receptor signaling pathway, leading to reduced cell growth and increased apoptosis. Additionally, this compound has been found to alter the expression of genes involved in cell cycle regulation and metabolic pathways, further contributing to its anti-cancer effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, such as fibroblast growth factor receptors, through hydrogen bonding and hydrophobic interactions. This binding inhibits the enzymatic activity, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the suppression of cell proliferation and survival. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis. These temporal effects are particularly relevant in in vitro and in vivo studies, where prolonged treatment with this compound can result in significant changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit the activity of target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage of this compound in preclinical studies to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites. These metabolic transformations can affect the bioavailability and activity of this compound, influencing its therapeutic efficacy and safety profile. Additionally, this compound can modulate metabolic flux and metabolite levels, further impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its uptake and accumulation in target cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and distribution. The interaction with binding proteins can also affect the stability and activity of this compound, modulating its cellular effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. The localization of this compound to these organelles can influence its interactions with biomolecules and its overall cellular effects. For example, the accumulation of this compound in the nucleus can enhance its ability to modulate gene expression, while its presence in the mitochondria can impact cellular metabolism and energy production.
Biological Activity
3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and metabolic disorders. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrolopyridine core structure with an amino group at the 3-position and a carbonitrile group at the 7-position. Its molecular formula is C_8H_7N_3, and it has a molecular weight of approximately 158.16 g/mol. The specific arrangement of functional groups contributes to its unique chemical reactivity and biological activity.
Research indicates that this compound interacts with various biological targets, which is crucial for understanding its mechanisms of action. Key areas of focus include:
- FGFR Inhibition : The compound exhibits potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. Studies have shown IC50 values for FGFR1, FGFR2, and FGFR3 in the nanomolar range (7 nM to 712 nM) .
- Antidiabetic Effects : Similar compounds have demonstrated efficacy in reducing blood glucose levels, indicating potential applications in treating diabetes-related disorders .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Study 1: Anticancer Activity
In a study assessing the antiproliferative effects of pyridine derivatives, compounds similar to this compound were evaluated against multiple cancer cell lines. The results indicated significant reductions in cell viability with IC50 values ranging from 0.021 μM to 0.058 μM for various derivatives tested against HeLa and MDA-MB-231 cells .
Case Study 2: Diabetes Treatment
Another study explored the potential of pyrrolopyridine derivatives in managing hyperglycemia. The findings suggested that these compounds could effectively lower blood glucose levels in diabetic models, supporting their use in metabolic disorder therapies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | Pyrrolopyridine core | Lacks amino and carbonitrile groups |
| 4-amino-1H-pyrrolo[3,2-b]pyridine | Amino group at the 4-position | Different substitution impacts activity |
| 5-amino-1H-pyrrolo[2,3-b]pyridine | Amino group at the 5-position | Varies pharmacological profiles |
Scientific Research Applications
Medicinal Chemistry
This compound is particularly notable for its potential therapeutic applications:
- Anticancer Activity : Research has demonstrated that derivatives of 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile exhibit cytotoxic effects against various cancer cell lines. For instance, one derivative showed an IC50 value as low as 0.021 μM against MDA-MB-231 breast cancer cells. This indicates a strong potential for development as an anticancer agent.
- Antiviral Properties : Certain derivatives have shown efficacy against viruses such as Respiratory Syncytial Virus (RSV) by inhibiting viral replication while maintaining low cytotoxicity in host cells. These properties make it a candidate for antiviral drug development.
Organic Synthesis
In organic chemistry, this compound serves as a key intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives through:
- Nucleophilic and Electrophilic Substitution Reactions : The amino and nitrile groups can be modified to create a wide array of functionalized compounds.
- Building Block for Heterocycles : It is used in synthesizing other heterocyclic compounds with potential biological activities.
Case Study 1: Anticancer Potential
A study investigated the anticancer properties of several pyrrolo[3,2-b]pyridine derivatives. The results indicated that specific substitutions on the pyridine ring significantly enhanced cytotoxicity against human cancer cell lines, highlighting the importance of structural modifications in drug design.
Case Study 2: Antiviral Efficacy
Another study focused on synthesizing analogs of this compound to evaluate their antiviral activity against RSV. The most active compound displayed excellent binding affinity to viral proteins and effectively inhibited viral replication in vitro while showing minimal toxicity to VERO cells.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in critical biological pathways, potentially leading to therapeutic effects in diseases such as cancer and viral infections.
- Modulation of Biological Processes : By interacting with receptors or enzymes, this compound can modulate various biological processes, making it a valuable candidate for further research in pharmacology .
Comparison with Similar Compounds
Key Observations :
- Thermal Stability: Thieno[3,2-b]pyridine-7-carbonitrile () and related thienothiophene derivatives () exhibit high thermal stability (TGA decomposition >300°C), suggesting that the pyrrolopyridine core with cyano substituents may similarly resist thermal degradation.
- Pharmaceutical Relevance: Derivatives like 7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile () highlight the importance of halogen/trifluoromethyl groups in medicinal chemistry, whereas the amino group in the target compound may improve solubility or hydrogen-bonding interactions .
Optical and Electronic Properties
Comparative data from optical studies ():
| Compound Class | λmax (nm) | Bandgap (eV) | Application Context |
|---|---|---|---|
| Thieno[3,2-b]thiophenes | 350–400 | 3.1–3.3 | p-Type semiconductors |
| Indolo[3,2-b]carbazoles | 380–420 | 2.8–3.0 | OLED hole transport layers |
| Target Compound (Predicted) | 320–360* | 3.2–3.5* | Organic electronics |
*Inferred from structural similarities to pyrrolopyridine and carbazole systems. The cyano group likely reduces conjugation length compared to indolo[3,2-b]carbazoles, increasing the bandgap .
Preparation Methods
Cyclocondensation Using 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile Derivatives
A robust and efficient method involves refluxing 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds such as acetylacetone, ethyl cyanoacetate, or malononitrile in acetic acid with catalytic hydrochloric acid. This two-component reaction proceeds via cyclocondensation to yield substituted 1H-pyrrolo[2,3-b]pyridine derivatives, including amino and carbonitrile functionalities at the desired positions.
- Reaction conditions: Reflux in acetic acid with catalytic HCl for approximately 4 hours.
- Purification: Silica gel column chromatography.
- Yields: Generally high, depending on the substituents on the starting pyrrole derivative.
Table 1: Cyclocondensation Reaction Conditions and Yields
| Starting Material | Active Methylene Compound | Solvent & Catalyst | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Acetylacetone | Acetic acid + HCl (cat.) | 4 h reflux | 75-85 | Efficient cyclization |
| Same as above | Ethyl cyanoacetate | Acetic acid + HCl (cat.) | 4 h reflux | 70-80 | Formation of amino-pyrrolopyridine |
| Same as above | Malononitrile | Acetic acid + HCl (cat.) | 4 h reflux | 65-75 | Yields amino-carbonitrile derivatives |
This method is well-documented and provides a straightforward route to the fused bicyclic pyrrolopyridine scaffold with the 3-amino and 7-carbonitrile groups properly installed.
Cyclocondensation with Urea and Thiourea for Pyrrolo[2,3-d]pyrimidine Derivatives
Though focused on pyrrolo[2,3-d]pyrimidines, a related approach involves reacting the same pyrrole-3-carbonitrile derivatives with urea or thiourea to yield fused bicyclic compounds with amino and nitrile groups. This reaction proceeds under similar acidic reflux conditions and offers insight into the versatility of the pyrrole-3-carbonitrile intermediate for heterocycle synthesis.
Reaction of 2-amino-pyrrole-3-carbonitrile with 2-arylidenemalononitriles
Another effective synthetic route involves the reaction of 2-amino-pyrrole-3-carbonitrile with 2-arylidenemalononitriles under reflux in ethanol with catalytic piperidine. This cyclocondensation yields 3-amino-pyrrolo[2,3-b]pyridine derivatives bearing carbonitrile groups.
- Key steps:
- Preparation of 2-arylidenemalononitriles by condensation of benzaldehydes with malononitrile.
- Cyclocondensation with 2-amino-pyrrole-3-carbonitrile in refluxing ethanol.
- Reaction conditions: Ethanol solvent, catalytic piperidine, reflux.
- Yields: Moderate to good, depending on substituents.
This method allows structural diversity by varying the arylidene substituents, facilitating the synthesis of biologically active derivatives.
Multi-Step Synthesis via Functional Group Transformations and Cross-Coupling
Advanced synthetic sequences start from 3-nitro or 3-bromo-substituted pyrrolo[2,3-b]pyridine intermediates prepared by nitration or halogenation of pyrrolopyridine cores. These intermediates undergo Suzuki coupling with arylboronic acids to introduce aryl substituents, followed by reduction and further functional group transformations to install amino and nitrile groups at specific positions.
- Typical steps:
- Nitration with fuming nitric acid.
- Suzuki coupling with arylboronic acids.
- Reduction of nitro groups to amino groups.
- Formylation or other functional group modifications.
- Reaction conditions: Use of strong bases (e.g., NaH, potassium tert-butoxide), palladium catalysts for coupling.
- Yields: Variable, often optimized for each step.
This approach allows fine-tuning of substitution patterns but requires multiple steps and careful purification.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the cyclocondensation reactions of 2-amino-1H-pyrrole with carbonitriles under acidic conditions, significantly reducing reaction times from hours to minutes while maintaining or improving yields (>80%). This method enhances efficiency and scalability in the preparation of pyrrolopyridine derivatives.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Cyclocondensation with active methylene compounds | 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Acetylacetone, malononitrile, ethyl cyanoacetate | AcOH + HCl, reflux 4 h | Straightforward, good yields | Requires substituted pyrrole precursors |
| Reaction with 2-arylidenemalononitriles | 2-amino-pyrrole-3-carbonitrile | 2-arylidenemalononitriles, piperidine | EtOH, reflux | Structural diversity | Moderate yields, multi-step precursor synthesis |
| Multi-step cross-coupling and functionalization | Pyrrolopyridine intermediates | Pd catalysts, arylboronic acids | Various, including strong bases | Versatile substitution, precise control | Multi-step, complex purification |
| Microwave-assisted cyclocondensation | 2-amino-1H-pyrrole, carbonitriles | Acetic acid | Microwave irradiation, ~150°C, 20 min | Rapid, high yield | Requires microwave equipment |
Detailed Research Findings
- The cyclocondensation method using substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitriles with active methylene compounds is well-established and yields fused bicyclic compounds with amino and nitrile groups confirmed by IR, NMR, and MS analyses.
- The reaction proceeds via initial nucleophilic attack of the amino group on the active methylene compound, followed by ring closure and aromatization.
- Microwave-assisted synthesis reduces reaction times drastically without compromising purity or yield, offering a green chemistry advantage.
- Cross-coupling strategies enable the introduction of diverse aryl groups, enhancing biological activity profiles in medicinal chemistry applications.
- The choice of substituents on the pyrrole or pyridine rings influences the reaction outcome and biological properties, necessitating careful design of starting materials.
Q & A
Q. How to design a scalable synthesis protocol for preclinical studies?
- Methodological Answer :
- Process Intensification : Replace batch reactions with flow chemistry for intermediates prone to degradation .
- Green Chemistry : Substitute toxic solvents (DMF) with cyclopentyl methyl ether (CPME) in condensation steps .
- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
